molecular formula C4H2BrClS B1270748 3-Bromo-2-chlorothiophene CAS No. 40032-73-3

3-Bromo-2-chlorothiophene

Cat. No. B1270748
Key on ui cas rn: 40032-73-3
M. Wt: 197.48 g/mol
InChI Key: KSHOQKKCPJELBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559145B2

Procedure details

n-BuLi (2.5 M in hexanes, 105 mL) is slowly added to a solution of diisopropylamine (36.8 mL) in THF (600 mL) at 0° C. After 15 min, the mixture is cooled to −70° C. A solution of 3-bromo-2-chlorothiophene (49.4 g) in THF (20 mL) is added maintaining the internal temperature <−65° C. After 15 min, DMF (25.2 mL) is added. The mixture is stirred at −70° C. for 15 min and then allowed to warm to room temperature. The reaction mixture is quenched with saturated aq. NH4Cl solution (200 mL) and concentrated in vacuo to one-half volume. The residue is diluted with EtOAc (500 mL) and the aqueous layer is separated. The aqueous layer is extracted with EtOAc (2×100 mL). The combined organic layers are washed with brine (100 mL), dried (MgSO4), and concentrated to afford an oil. The oil is purified by column chromatography (heptane; heptane/EtOAc, 20/1; 10/1) and the resulting solid is suspended in heptane (75 mL) and filtered to afford 30.3 g (54%) of the title compound as a light yellow solid. Physical characteristics: M.p. 61-62° C.; 1H NMR (300 MHz, DMSO-d6) δ 9.82, 8.14; 13C NMR (100 MHz, CDCl3) δ 181.6, 140.9, 138.5, 138.1, 112.8.
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
36.8 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
25.2 mL
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:18]=[CH:17][S:16][C:15]=1[Cl:19].CN([CH:23]=[O:24])C>C1COCC1>[Br:13][C:14]1[CH:18]=[C:17]([CH:23]=[O:24])[S:16][C:15]=1[Cl:19]

Inputs

Step One
Name
Quantity
105 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
36.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
49.4 g
Type
reactant
Smiles
BrC1=C(SC=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
25.2 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −70° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature <−65° C
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with saturated aq. NH4Cl solution (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to one-half volume
ADDITION
Type
ADDITION
Details
The residue is diluted with EtOAc (500 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
The oil is purified by column chromatography (heptane; heptane/EtOAc, 20/1; 10/1)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(SC1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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